

# Application of ContraCon® Decontamination in a GMP-Compliant Laboratory

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *contracon*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

In Good Manufacturing Practice (GMP)-compliant laboratories, maintaining a sterile environment is paramount to ensure product quality, safety, and data integrity.[1][2] Contamination by microorganisms such as bacteria, fungi, and viruses can lead to significant loss of experimental data, product batches, and compromised research outcomes.[3] This document provides detailed application notes and protocols for the use of the Thermo Scientific™ **ContraCon®** decontamination routine, a validated moist heat decontamination process, within a GMP-compliant laboratory setting.

The **ContraCon®** cycle is an automated decontamination program designed for specific laboratory equipment, such as CO2 incubators.[4] This method utilizes moist heat at 90°C, which is effective in eliminating a broad spectrum of microbial contaminants, including resilient bacterial and fungal spores.[4] Unlike manual cleaning procedures that can be prone to variability and may miss hard-to-reach areas, the **ContraCon®** routine provides a reproducible and validated method for equipment decontamination.[4]

## Principle of ContraCon® Decontamination

The **ContraCon®** decontamination cycle is based on the principle of moist heat sterilization. Moist heat is more effective and penetrates better than dry heat, allowing for effective

decontamination at lower temperatures.[4] The presence of moisture facilitates the germination of spores, thereby eliminating their natural resistance.[4] This process has been demonstrated to inactivate resistant microorganisms, ensuring a high level of sterility within the treated equipment.[4]

## Quantitative Data Summary

The efficacy of the **ContraCon®** decontamination routine has been validated against common laboratory contaminants. The following tables summarize the reduction rates of various microorganisms after a single **ContraCon®** cycle.

Table 1: Efficacy of **ContraCon®** Decontamination against *Bacillus atrophaeus*

Test Position in Incubator	Bacterial Growth after 48hr Post-Incubation
Position 1	No Growth
Position 2	No Growth
... (and so on for all 18 positions)	No Growth
Position 18	No Growth
Control (No Decontamination)	Growth

Data adapted from a study on the Cytomat 10 C automated incubator.[3]

Table 2: Efficacy of **ContraCon®** Decontamination against *Escherichia coli*

Test Position in Incubator	OD Measurement after 24hr	Colony Count after 24hr	Colony Count after 7 days
Position 1	0	0	0
Position 2	0	0	0
... (and so on for all 18 positions)	0	0	0
Position 18	0	0	0
Control (No Decontamination)	>1.0	>10 <sup>6</sup>	>10 <sup>6</sup>

Data adapted from a study on the Cytomat 10 C automated incubator.[3]

Table 3: Efficacy of **ContraCon®** Decontamination against Fungal and Bacterial Spores

Microorganism	Reduction Rate
Aspergillus niger	> 6 log
Saccharomyces cerevisiae	> 6 log
Bacillus subtilis var. niger	> 6 log

Data adapted from testing by the Centre for Applied Microbiology and Research (CAMR, UK).

[4] A reduction of more than 6 logs of B. subtilis spores signifies a less than 1 in 1 million probability of survival.[4]

## Experimental Protocols

### Protocol for Routine Decontamination of a CO2 Incubator using **ContraCon®**

This protocol outlines the standard operating procedure for performing a routine decontamination of a compatible Thermo Scientific CO2 incubator in a GMP-compliant laboratory.

#### 4.1.1 Materials

- Compatible CO2 Incubator (e.g., Thermo Scientific Heracell™)
- 350 mL of distilled water[4]
- Personal Protective Equipment (PPE): laboratory coat, safety glasses, and gloves

#### 4.1.2 Procedure

- Preparation:
  - Schedule the decontamination cycle during a period of low laboratory activity to minimize disruption.
  - Ensure all cell cultures and other sensitive materials are removed from the incubator and safely stored in a separate, validated incubator.
  - Remove all interior components that are not compatible with the high-heat cycle, as specified by the manufacturer's instructions. Shelving and other designated internal components can typically remain.
  - Clean the interior surfaces of the incubator of any gross contamination (e.g., media spills) using a suitable laboratory disinfectant according to standard laboratory procedures.
- Initiating the **ContraCon®** Cycle:
  - Add 350 mL of distilled water to the designated reservoir within the incubator to generate moist heat.[4]
  - Close the inner and outer incubator doors securely.
  - Press the "**ContraCon**" button on the incubator's control panel to initiate the cycle.[4] The process is fully automated.
  - The decontamination cycle will run for approximately 9 hours at 90°C with a relative humidity of >80%.[3]

- Cycle Completion:
  - Upon completion of the cycle, the incubator will cool down to the set temperature.
  - Once the incubator has returned to its normal operating temperature, it is ready for use.
  - Document the completion of the decontamination cycle in the equipment logbook, including the date, time, and operator initials, in accordance with GMP documentation practices.

## Protocol for Validation of ContraCon® Decontamination Efficacy

This protocol describes a method to validate the efficacy of the **ContraCon®** decontamination cycle within a specific incubator in a GMP setting, using biological indicators.

### 4.2.1 Materials

- Biological indicators (BIs) containing spores of a resistant organism (e.g., *Geobacillus stearothermophilus* or *Bacillus atrophaeus*)
- Sterile swabs
- Sterile culture media (e.g., Tryptic Soy Broth)
- Incubator for BI incubation
- Personal Protective Equipment (PPE): laboratory coat, safety glasses, and gloves

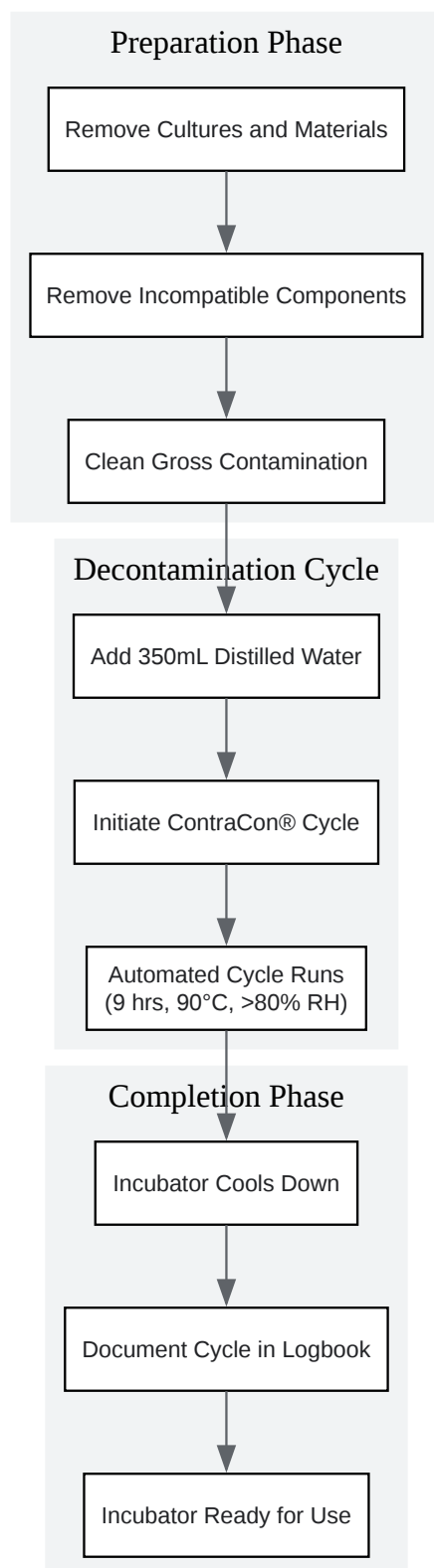
### 4.2.2 Procedure

- Placement of Biological Indicators:
  - Place biological indicators in various locations within the incubator chamber, including areas that are considered difficult to decontaminate (e.g., corners, behind shelving brackets).
  - Place a minimum of three BIs in representative locations.

- Retain one BI from the same lot as a positive control, which will not be exposed to the **ContraCon®** cycle.
- Running the Decontamination Cycle:
  - Initiate and complete the **ContraCon®** decontamination cycle as described in Protocol 4.1.
- Aseptic Recovery and Incubation:
  - Once the cycle is complete and the incubator has cooled, aseptically retrieve the exposed biological indicators.
  - Transfer the BIs to the appropriate sterile culture media.
  - Incubate the exposed BIs and the positive control BI according to the manufacturer's instructions (typically 55-60°C for *Geobacillus stearothermophilus* for 7 days).
- Results and Interpretation:
  - Observe the BIs for any signs of growth (e.g., turbidity, color change).
  - The positive control BI should show growth, confirming the viability of the spores.
  - The BIs exposed to the **ContraCon®** cycle should show no growth.
  - A successful validation is indicated by the inactivation of all exposed BIs.
  - Document all results and observations in a validation report.

## Visualizations

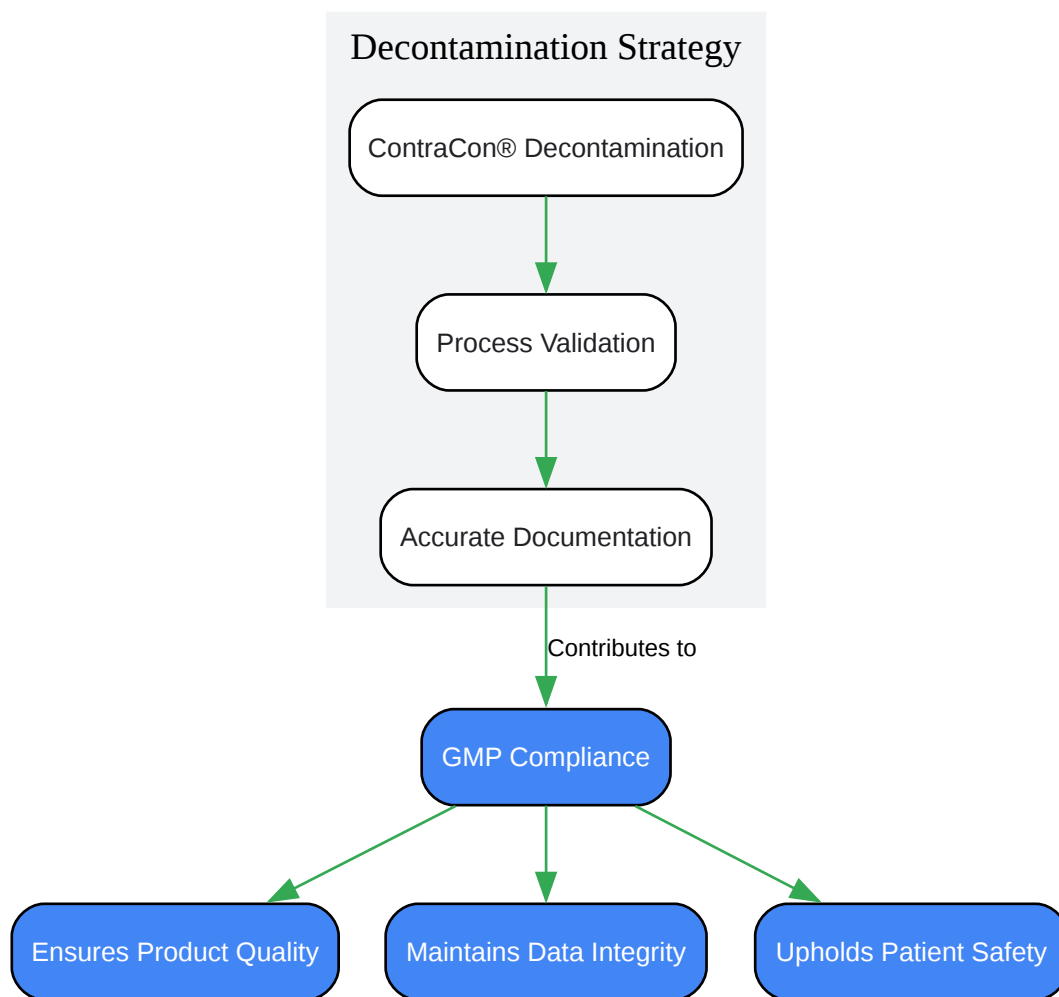
### Experimental Workflow for **ContraCon®** Decontamination



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Caption: Workflow for routine **ContraCon®** decontamination.

## Logical Relationship for GMP Compliance



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Caption: Role of **ContraCon®** in achieving GMP compliance.

## Safety and Handling

While the **ContraCon®** cycle is an automated process, standard laboratory safety precautions should be observed.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when preparing the incubator for decontamination and handling any cleaning agents.[5]



- **Hot Surfaces:** The interior and exterior surfaces of the incubator will be hot during and immediately after the decontamination cycle. Avoid touching the incubator until it has cooled to a safe temperature.
- **Chemical Disinfectants:** If using chemical disinfectants for pre-cleaning, follow the manufacturer's safety data sheet (SDS) for proper handling, use, and disposal.<sup>[5][6][7]</sup>

## Conclusion

The **ContraCon**® decontamination routine provides a reliable and validated method for maintaining a sterile environment in compatible laboratory incubators, which is a critical aspect of operating within a GMP-compliant framework. By incorporating this automated decontamination process into routine laboratory procedures, researchers, scientists, and drug development professionals can significantly reduce the risk of microbial contamination, thereby ensuring the integrity of their work and the safety of their products. Adherence to the protocols outlined in this document will facilitate the effective use of the **ContraCon**® cycle and support overall compliance with GMP standards.

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- To cite this document: BenchChem. [Application of ContraCon® Decontamination in a GMP-Compliant Laboratory]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1167394#application-of-contracon-in-a-gmp-compliant-laboratory]

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